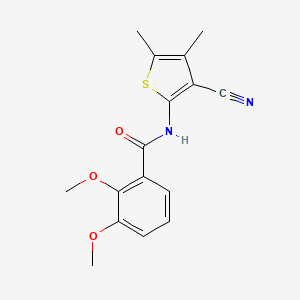

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide is a synthetic organic compound characterized by a thiophene ring substituted with cyano, methyl, and dimethyl groups, coupled with a 2,3-dimethoxybenzamide moiety. The cyano group at the 3-position of the thiophene ring is a critical structural feature, often associated with enhanced bioactivity in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9-10(2)22-16(12(9)8-17)18-15(19)11-6-5-7-13(20-3)14(11)21-4/h5-7H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQJTAMSILJUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=C(C(=CC=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced onto the thiophene ring through nitration and alkylation reactions.

Coupling with Benzamide: The final step involves coupling the substituted thiophene ring with a benzamide derivative under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The cyano and dimethyl groups on the thiophene ring may play a crucial role in binding to target proteins or enzymes, modulating their activity. The benzamide moiety can interact with various receptors or transporters, influencing cellular processes.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, )

- Structure: Features a cyano group and an opened thioacetamide chain.

- Activity: Demonstrates higher aphidicidal activity compared to cyclized analogs lacking the cyano group. The cyano group enhances electrophilic reactivity, improving binding to pest-specific targets .

Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide, )

- Structure : Shares the dimethoxybenzamide group but replaces the thiophene with an isoxazole ring.

- Application : A commercial herbicide inhibiting cellulose biosynthesis.

- Comparison : The thiophene ring in the target compound may offer greater stability in soil environments compared to isoxaben’s isoxazole, though this requires empirical validation .

Neuroactive Benzamide Derivatives

[18F]fallypride ()

- Structure : Contains a 2,3-dimethoxybenzamide core with a fluoropropyl-pyrrolidine substituent.

- Application : A positron emission tomography (PET) tracer for dopamine D2/D3 receptors due to high receptor affinity (Kd ~ 0.03 nM).

SiFA-M-FP,5 ()

- Structure : Integrates a dimethoxybenzamide group with a silicon-fluoride acceptor (SiFA) for radiolabeling.

- Application : Used in metal-catalyzed C–H bond functionalization.

- Comparison : The target compound’s simpler structure lacks directing groups like SiFA, limiting its utility in synthetic chemistry but reducing synthetic complexity .

Physicochemical Properties of Related Compounds

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide ()

- Properties : Boiling point = 617.9±55.0 °C; density = 1.36±0.1 g/cm³; pKa = 11.78±0.70.

- Comparison: The target compound’s dimethoxybenzamide group likely increases polarity compared to the nitro-phenoxyacetamide analog, altering solubility and bioavailability .

Critical Insights and Limitations

- Role of Cyano Group: The cyano group is a consistent enhancer of bioactivity in agrochemicals, as seen in Compound 2 . Its electron-withdrawing nature likely improves target binding.

- Dimethoxybenzamide Motif : While critical in neuroimaging agents for receptor binding, in agrochemicals, this group may enhance solubility or stability .

- Data Gaps : Direct toxicological or efficacy data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide is a synthetic compound belonging to the class of thiophene derivatives. Its unique molecular structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug design. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Synthesis

The compound features a thiophene ring with cyano and dimethyl substitutions, along with a benzamide moiety that contains two methoxy groups at the 2 and 3 positions. The synthesis typically involves the following steps:

- Starting Materials : 3-cyano-4,5-dimethylthiophene and appropriate amide-forming reagents.

- Reaction Conditions : Controlled temperatures and solvents (e.g., toluene or ethanol) under reflux conditions are common to ensure high yields.

- Characterization : The compound is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and dimethyl groups enhance its binding affinity to proteins or enzymes, while the benzamide moiety may interact with various receptors or transporters, influencing cellular processes like signal transduction and metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, suggesting potential applications in treating infections.

- Enzyme Inhibition : There is evidence that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts.

- Insecticidal Properties : Preliminary studies suggest insecticidal activity, indicating potential applications in agricultural chemistry.

Data Table of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of metabolic enzyme activity | |

| Insecticidal | Effective against certain insect species |

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives similar to this compound:

- Study on Antimicrobial Effects : A study demonstrated that compounds with thiophene rings exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the thiophene structure can enhance antimicrobial efficacy.

- Enzyme Interaction Studies : Research has shown that thiophene derivatives can act as inhibitors for specific enzymes involved in cancer metabolism. This opens avenues for developing targeted therapies for cancer treatment.

- Insecticidal Applications : Experimental data indicate that similar compounds have been used successfully in agricultural settings as insecticides, providing an alternative to conventional chemical pesticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.